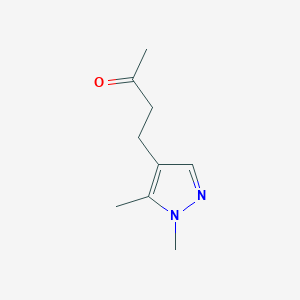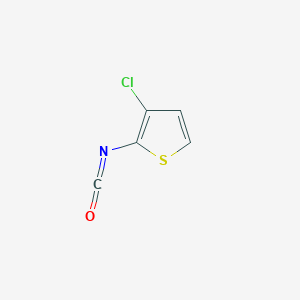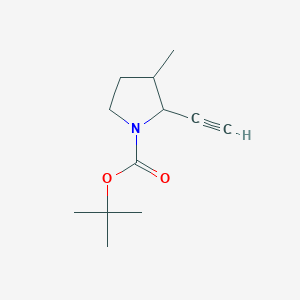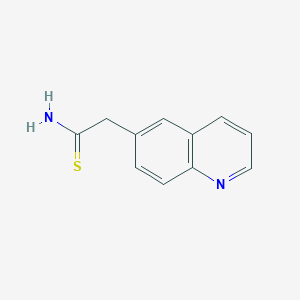
2-(Quinolin-6-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-6-yl)ethanethioamide is a chemical compound with the molecular formula C11H10N2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-yl)ethanethioamide typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a base. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal catalysts, ionic liquids, and green chemistry protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-6-ylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, quinoline-6-ylmethanamine, and various substituted quinoline derivatives .
Scientific Research Applications
2-(Quinolin-6-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-yl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which play crucial roles in DNA replication and cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making these compounds effective in treating various diseases .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxamide
- Quinoline-4-carboxamide
- Quinoline-6-carboxamide
- Quinoline-8-carboxamide
Uniqueness
2-(Quinolin-6-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanethioamide group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-quinolin-6-ylethanethioamide |
InChI |
InChI=1S/C11H10N2S/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14) |
InChI Key |
PJKDFGRCNPNIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=S)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


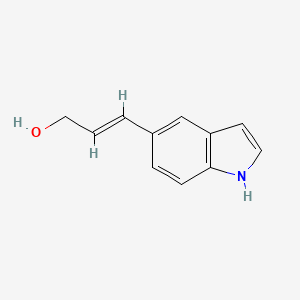
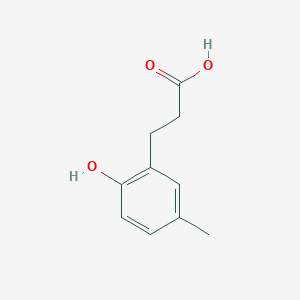
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

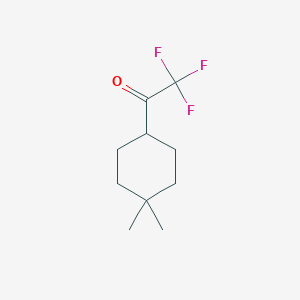
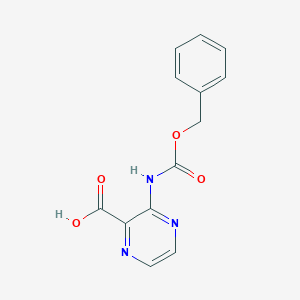

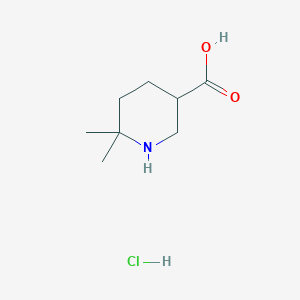
![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

